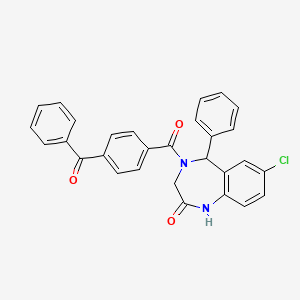![molecular formula C8H14O2 B2732642 4-Ethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248416-58-0](/img/structure/B2732642.png)
4-Ethyl-1,6-dioxaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,6-dioxaspiro[2.5]octane is a chemical compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an octane ring, with an ethyl group attached to the spiro carbon. The presence of the dioxane ring imparts significant chemical stability and reactivity, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . The reaction proceeds through a series of steps including ring-opening and cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1,6-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as methanol, phenols, and thiols, leading to the fission of the oxirane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, phenols, thiols, and organic peroxides. Reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans and other spirocyclic compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-Ethyl-1,6-dioxaspiro[2.5]octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1,6-dioxaspiro[2.5]octane involves its interaction with nucleophiles, leading to the fission of the oxirane ring. This reaction follows the Krasuskii rule, where the nucleophile attacks the least substituted carbon atom, resulting in the formation of various functional derivatives . The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during the reaction.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A similar compound without the ethyl group, used in similar chemical reactions and applications.
6,6-Dimethyl-1,6-dioxaspiro[2.5]octane: Another derivative with methyl groups, known for its use in organic synthesis.
Uniqueness
4-Ethyl-1,6-dioxaspiro[2.5]octane is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
Propiedades
IUPAC Name |
4-ethyl-1,6-dioxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKNHHXKFGMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC12CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)


![Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2732568.png)
![N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2732569.png)
![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)


![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2732574.png)


![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)

